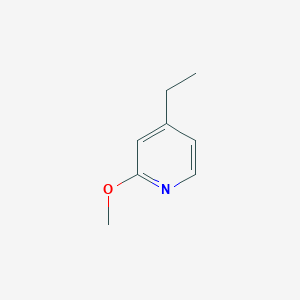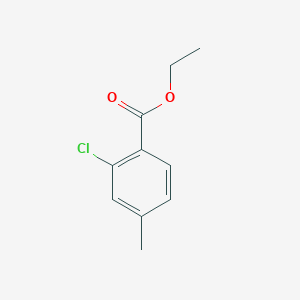
1-Chloro-3,3,3-trifluoro-1-propene
Vue d'ensemble
Description
1-Chloro-3,3,3-trifluoro-1-propene is an unsaturated chlorofluorocarbon with the chemical formula C3H2ClF3. This compound exists in two isomeric forms, E- (trans-) and Z- (cis-). It is a colorless liquid at room temperature and is primarily used as a refrigerant due to its low global warming potential .
Méthodes De Préparation
1-Chloro-3,3,3-trifluoro-1-propene is synthesized through fluorination and dehydrohalogenation reactions. The starting material for this synthesis is 1,1,1,3,3-pentachloropropane. The process involves the following steps :
Fluorination: 1,1,1,3,3-pentachloropropane is reacted with hydrogen fluoride in the presence of a catalyst to produce 1-chloro-3,3,3-trifluoropropane.
Dehydrohalogenation: The resulting 1-chloro-3,3,3-trifluoropropane undergoes dehydrohalogenation to form this compound.
Industrial production methods often involve the use of solid catalysts and gas-phase reactions to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
1-Chloro-3,3,3-trifluoro-1-propene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as hydroxide ions to form 3,3,3-trifluoro-1-propanol.
Addition Reactions: The compound can undergo addition reactions with halogens or hydrogen halides to form dihalogenated or halogenated derivatives.
Polymerization: Under specific conditions, it can polymerize to form poly(1-chloro-3,3,3-trifluoropropene).
Common reagents used in these reactions include hydrogen fluoride, chlorine, and various nucleophiles .
Applications De Recherche Scientifique
1-Chloro-3,3,3-trifluoro-1-propene has several scientific research applications:
Refrigerants: It is used as an environmentally friendly refrigerant in air conditioning systems due to its low global warming potential.
Foaming Agents: The compound is used as a blowing agent in the production of polyurethane foams.
Heat Transfer Fluids: It is employed in heat transfer applications due to its thermal stability and low toxicity.
Cleaning Agents: Its chemical properties make it suitable for use as a cleaning solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-chloro-3,3,3-trifluoro-1-propene primarily involves its interaction with molecular targets through halogen bonding and van der Waals forces. These interactions facilitate its role as a refrigerant and foaming agent by altering the physical properties of the systems in which it is used .
Comparaison Avec Des Composés Similaires
1-Chloro-3,3,3-trifluoro-1-propene is compared with other similar compounds such as:
1,1,1,2-Tetrafluoroethane (HFC-134a): Unlike HFC-134a, this compound has a lower global warming potential and is more environmentally friendly.
1,1,1,3,3-Pentafluoropropane (HFC-245fa): This compound has better thermal stability and lower toxicity compared to HFC-245fa.
These comparisons highlight the unique properties of this compound, making it a preferred choice in various applications.
Propriétés
IUPAC Name |
1-chloro-3,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF3/c4-2-1-3(5,6)7/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTMPQQAWUMPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950023 | |
| Record name | 1-Chloro-3,3,3-trifluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2730-43-0 | |
| Record name | 1-Chloro-3,3,3-trifluoropropene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2730-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3,3,3-trifluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3333416.png)


![(R)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B3333435.png)





